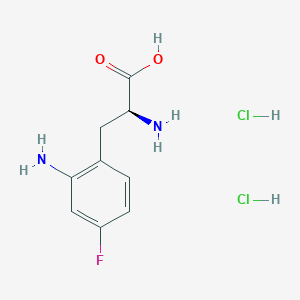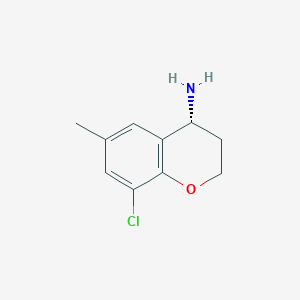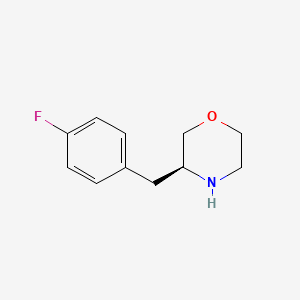
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride is a synthetic amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzaldehyde and L-alanine.
Condensation Reaction: The initial step involves a condensation reaction between 2-amino-4-fluorobenzaldehyde and L-alanine in the presence of a suitable catalyst.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and obtain the desired amino acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted fluorophenyl compounds.
Scientific Research Applications
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to protein synthesis and enzyme activity.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism and protein synthesis.
Pathways: It affects pathways related to neurotransmitter synthesis and signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-(2-amino-4-chlorophenyl)propanoic acid
- (2S)-2-amino-3-(2-amino-4-bromophenyl)propanoic acid
- (2S)-2-amino-3-(2-amino-4-iodophenyl)propanoic acid
Uniqueness
The presence of the fluorophenyl group in (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride imparts unique chemical and biological properties compared to its analogs with different halogen substitutions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule in various research applications.
Properties
Molecular Formula |
C9H13Cl2FN2O2 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H11FN2O2.2ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;;/h1-2,4,8H,3,11-12H2,(H,13,14);2*1H/t8-;;/m0../s1 |
InChI Key |
GEQARSTZFHTKPZ-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)N)C[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)

![2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate](/img/structure/B13039344.png)



![7-Iodothieno[3,2-c]pyridin-4-ol](/img/structure/B13039358.png)



